2-Bromopyrazine
Overview
Description
2-Bromopyrazine is a heterocyclic aromatic organic compound with the molecular formula C4H3BrN2. It is a derivative of pyrazine, where one of the hydrogen atoms is replaced by a bromine atom. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
2-Bromopyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2-Bromopyrazine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s known that bromopyrazines are often used as intermediates in organic synthesis , suggesting they may interact with a variety of molecular targets depending on the specific reactions they are involved in.
Mode of Action
The specific mode of action of 2-Bromopyrazine is not well-documented. As an organic compound, it likely interacts with its targets through covalent bonding, given the presence of a reactive bromine atom. This bromine atom can participate in various chemical reactions, leading to changes in the target molecules .
Biochemical Pathways
Bromopyrazines are known to be used in the synthesis of various organic compounds , suggesting they may be involved in a wide range of biochemical pathways depending on the specific context of their use.
Result of Action
Given its use as an intermediate in organic synthesis , it is likely that its effects would largely depend on the specific reactions it is involved in and the resulting products of these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopyrazine can be synthesized through several methods. One common method involves the bromination of pyrazine. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the use of high-purity pyrazine and bromine, with careful control of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: this compound can be oxidized to form pyrazine N-oxide using oxidizing agents such as peracids.
Reduction Reactions: The compound can be reduced to pyrazine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium catalysts.
Oxidation: Peracids and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Major Products Formed:
Substitution: Various substituted pyrazines depending on the nucleophile used.
Oxidation: Pyrazine N-oxide.
Reduction: Pyrazine.
Comparison with Similar Compounds
2-Chloropyrazine: Similar in structure but with a chlorine atom instead of bromine.
2-Bromopyridine: Another brominated heterocycle with a pyridine ring instead of pyrazine.
2-Bromopyrimidine: Contains a pyrimidine ring and is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 2-Bromopyrazine: this compound is unique due to its specific reactivity and the ability to form various derivatives. Its bromine atom provides a versatile handle for further functionalization, making it valuable in organic synthesis and research .
Properties
IUPAC Name |
2-bromopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCNCNTGOFBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349062 | |
Record name | 2-bromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-63-3 | |
Record name | 2-bromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-bromopyrazine, and how have researchers determined this information?
A1: this compound (molecular formula C4H2BrN2, molecular weight 158.99 g/mol) is a pyrazine derivative where a bromine atom substitutes one hydrogen on the pyrazine ring. While its spectroscopic data requires further investigation, its structural characterization heavily relies on X-ray crystallography. [, ] For instance, in a study published in Acta Crystallographica Section E, researchers elucidated the crystal structure of a bimetallic metal-organic framework incorporating this compound. [] They determined that the iron(II) cation sits on an inversion center with an octahedral FeN6 coordination environment, while the copper(I) center displays a fourfold CuC3N coordination with near-perfect trigonal-pyramidal geometry. [] This type of detailed structural analysis is crucial for understanding the molecule's interactions and potential applications.
Q2: What are the applications of this compound in materials science?
A2: this compound shows promise in constructing metal-organic frameworks (MOFs). [, ] These frameworks, formed through the coordination of metal ions with organic ligands, have garnered significant interest for their potential in gas storage, separation, catalysis, and sensing. [, ] this compound, acting as an organic ligand, can bridge metal centers to create unique MOF architectures with potentially tunable properties. [] For example, one study demonstrated its use in forming a one-dimensional copper(I)-iodine-pyrazine coordination polymer with pressure-induced phase transitions and interesting opto-electronic responses. [] This highlights the potential of this compound-based MOFs in developing advanced materials with stimuli-responsive behavior.
Q3: Are there any known synthetic routes for this compound?
A3: Yes, the synthesis of this compound has been previously explored. [] While the details require further consultation of the original research, the study mentions improving existing synthetic methods and investigating the metalation of this compound using lithium alkylamides. [] This suggests ongoing research towards optimizing the synthesis and exploring the reactivity of this compound for broader applications.
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